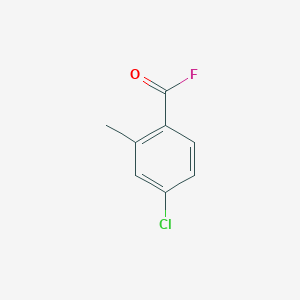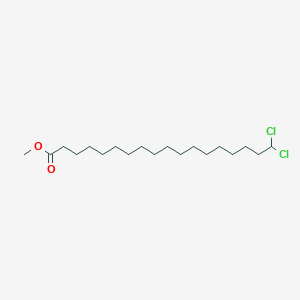
Methyl 18,18-dichlorooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dichlorostearate, also known as dichlorooctadecanoic acid methyl ester, is a chemical compound with the molecular formula C19H36Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dichlorostearate can be synthesized through the chlorination of methyl stearate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C18H36O2 (methyl stearate) + Cl2 → C18H34Cl2O2 (methyl dichlorostearate)
The reaction is carried out in a chlorination reactor, where methyl stearate is exposed to chlorine gas. The temperature is maintained between 50-70°C to ensure optimal reaction conditions .
Industrial Production Methods
In industrial settings, the production of methyl dichlorostearate involves large-scale chlorination reactors equipped with temperature and pressure control systems. The process is automated to ensure consistent product quality and yield. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl dichlorostearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorostearic acid.
Reduction: It can be reduced to form methyl stearate.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions
Major Products Formed
Oxidation: Dichlorostearic acid.
Reduction: Methyl stearate.
Substitution: Hydroxyl or amino derivatives of methyl stearate
Scientific Research Applications
Methyl dichlorostearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl dichlorostearate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Methyl dichlorostearate can be compared with other similar compounds such as:
Methyl stearate: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
Dichlorostearic acid: The free acid form of methyl dichlorostearate, which has different solubility and reactivity properties.
Methyl chlorostearate: Contains only one chlorine atom, resulting in different chemical and physical properties
Methyl dichlorostearate is unique due to the presence of two chlorine atoms, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .
Properties
Molecular Formula |
C19H36Cl2O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 18,18-dichlorooctadecanoate |
InChI |
InChI=1S/C19H36Cl2O2/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h18H,2-17H2,1H3 |
InChI Key |
UFFPXRZVLKESJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


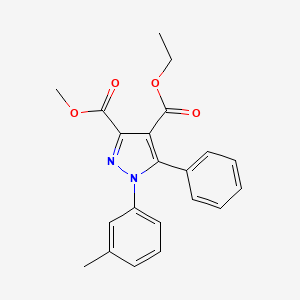
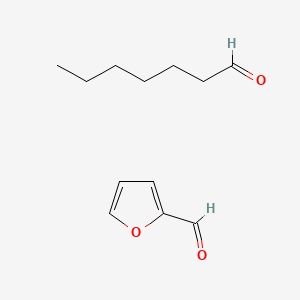
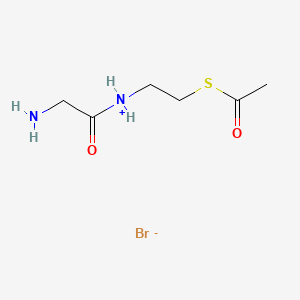

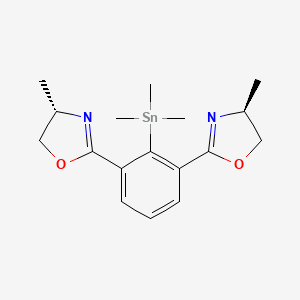
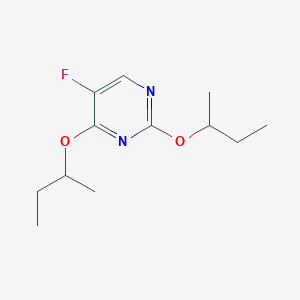
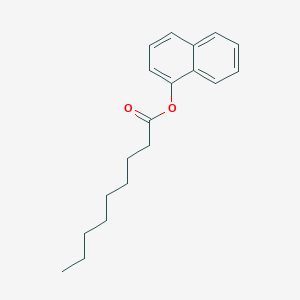
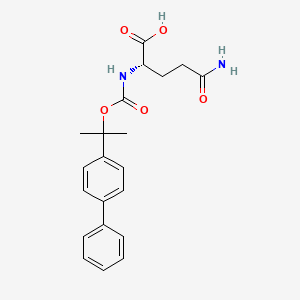
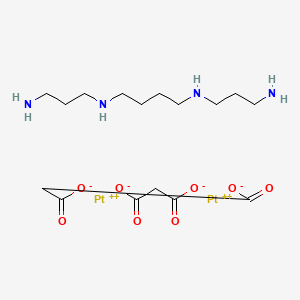
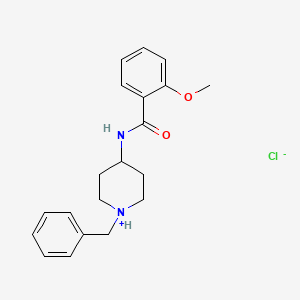
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
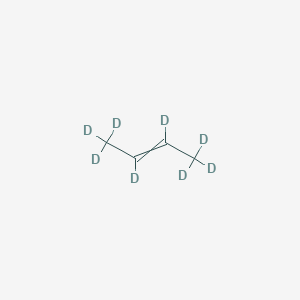
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
